

Technical Guide: Physicochemical Properties and Analysis of 4,4'-Dinitro-2-biphenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4'-Dinitro-2-biphenylamine**

Cat. No.: **B017717**

[Get Quote](#)

This technical guide provides an in-depth overview of the core physicochemical properties of **4,4'-Dinitro-2-biphenylamine**, with a primary focus on its melting point. The information herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document outlines the compound's key characteristics and provides a detailed experimental protocol for melting point determination.

Compound Identification and Properties

4,4'-Dinitro-2-biphenylamine is a nitrated aromatic amine that is of interest in various fields of chemical research.^[1] It is structurally characterized by a biphenyl framework with nitro groups at the 4 and 4' positions and an amine group at the 2-position.^[1] The presence of these functional groups influences its chemical reactivity and physical properties.

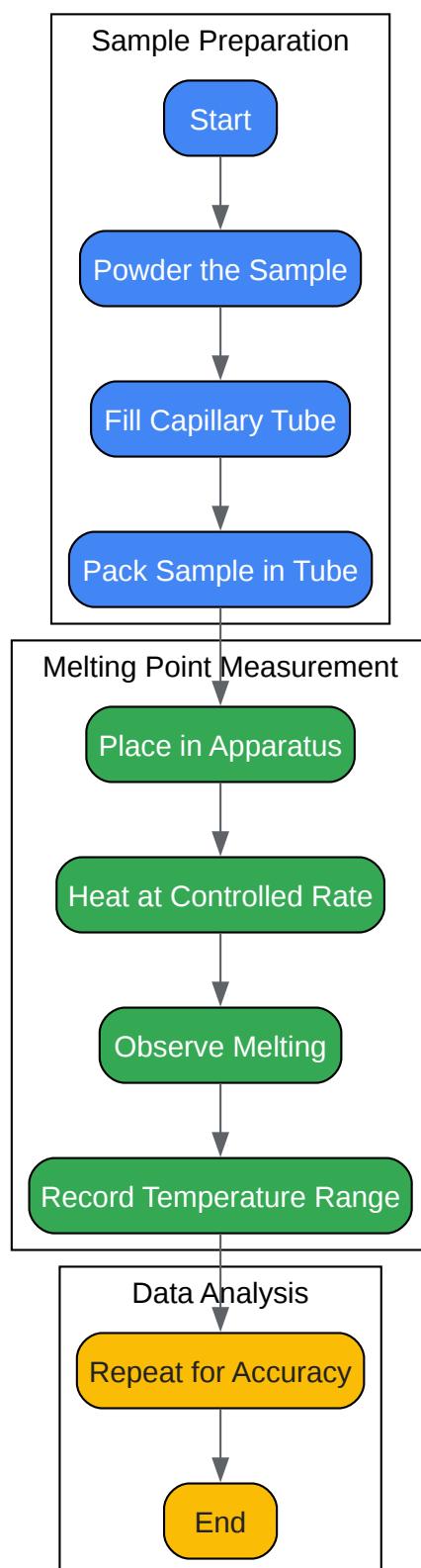
Table 1: Physicochemical Data for **4,4'-Dinitro-2-biphenylamine**

Property	Value	References
Melting Point	208-210 °C	[1] [2] [3]
CAS Number	51787-75-8	[1] [2] [3] [4]
Molecular Formula	C12H9N3O4	[3] [4]
Molecular Weight	259.22 g/mol	[1] [2] [3] [4]
Physical Form	Powder, crystals, or chunks	[2]
Synonyms	2-(4-Nitrophenyl)-5-nitroaniline, 4,4'-Dinitro-[1,1'-biphenyl]-2- amine, 5-nitro-2-(4- nitrophenyl)aniline	[2]

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity. The presence of impurities typically results in a lowering and broadening of the melting point range. The following is a standard procedure for determining the melting point of **4,4'-Dinitro-2-biphenylamine** using the capillary method.

Materials and Equipment:


- **4,4'-Dinitro-2-biphenylamine** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Thermometer
- Spatula
- Porous plate or watch glass

Procedure:

- Sample Preparation: A small amount of the **4,4'-Dinitro-2-biphenylamine** is placed on a clean, dry porous plate and finely powdered using a spatula.[5]
- Capillary Tube Filling: The open end of a capillary tube is pushed into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2.5-3.5 mm of tightly packed sample is obtained at the bottom of the tube.[5][6]
- Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus.[5]
- Heating and Observation: The apparatus is heated at a controlled rate. A slower heating rate of approximately 1°C per minute is recommended when approaching the expected melting point to ensure accuracy.[6]
- Melting Point Range Determination: Two temperatures are recorded:
 - The temperature at which the substance first begins to melt (onset of melting).
 - The temperature at which the last solid particle liquefies (completion of melting).[5] The recorded range is the melting point of the sample.
- Repetition: For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the melting point for **4,4'-Dinitro-2-biphenylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Dinitro-2-biphenylamine | 51787-75-8 | Benchchem [benchchem.com]
- 2. 4,4 -Dinitro-2-biphenylamine 98 51787-75-8 [sigmaaldrich.com]
- 3. 4,4'-DINITRO-2-BIPHENYLAMINE | 51787-75-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Analysis of 4,4'-Dinitro-2-biphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017717#4-4-dinitro-2-biphenylamine-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com